molecular formula C23H28Br2N2 B14720170 4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide CAS No. 21074-53-3

4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide

Cat. No.: B14720170
CAS No.: 21074-53-3
M. Wt: 492.3 g/mol
InChI Key: AHHOMAVGRXRBRI-HPAIREQNSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a vinyl linkage, and a pyridinium moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multiple steps, starting with the preparation of the naphthyl vinyl intermediate. This intermediate is then reacted with a pyridinium salt under specific conditions to form the final product. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Hydroxide ions, alkoxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or carboxylic acids, while reduction can produce naphthyl ethyl derivatives.

Scientific Research Applications

4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets and pathways. The compound’s naphthyl and pyridinium groups allow it to bind to certain proteins or nucleic acids, potentially disrupting their normal function. This binding can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(1-Naphthyl)vinyl)pyridine
  • 1-(3-(Trimethylammonio)propyl)pyridinium bromide
  • Naphthylvinylpyridinium derivatives

Uniqueness

4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

21074-53-3

Molecular Formula

C23H28Br2N2

Molecular Weight

492.3 g/mol

IUPAC Name

trimethyl-[3-[4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium-1-yl]propyl]azanium;dibromide

InChI

InChI=1S/C23H28N2.2BrH/c1-25(2,3)19-7-16-24-17-14-20(15-18-24)12-13-22-10-6-9-21-8-4-5-11-23(21)22;;/h4-6,8-15,17-18H,7,16,19H2,1-3H3;2*1H/q+2;;/p-2/b13-12+;;

InChI Key

AHHOMAVGRXRBRI-HPAIREQNSA-L

Isomeric SMILES

C[N+](C)(C)CCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32.[Br-].[Br-]

Canonical SMILES

C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.